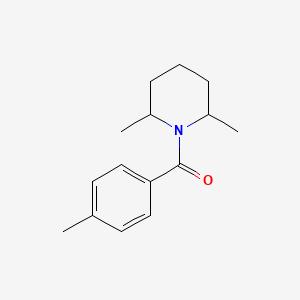![molecular formula C16H17NO2 B7519259 2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid](/img/structure/B7519259.png)
2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid (MMBA) is a chemical compound that has been widely studied in scientific research. It is a member of the benzoylaminobenzoic acid family and has been found to have potential applications in various fields, including medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid involves binding to the active site of the target protein and inhibiting its activity. This inhibition can be reversible or irreversible, depending on the specific protein and the concentration of 2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid used. The exact mechanism of action of 2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid is still being studied, but it is believed to involve the disruption of key protein-protein interactions.
Biochemical and Physiological Effects:
2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid has been found to have a number of biochemical and physiological effects, including the inhibition of protein-protein interactions, the modulation of gene expression, and the regulation of cell signaling pathways. These effects have been studied in various cell types and organisms, and have potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid has a number of advantages for use in laboratory experiments, including its high purity and stability, its ability to selectively inhibit protein-protein interactions, and its potential applications in the study of various biological processes. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are a number of future directions for research on 2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid, including the development of new synthesis methods to improve its purity and yield, the study of its potential applications in the treatment of various diseases, and the investigation of its mechanism of action at the molecular level. Additionally, further research is needed to fully understand the potential advantages and limitations of 2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid for use in laboratory experiments and clinical applications.
Métodos De Síntesis
The synthesis of 2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid involves the reaction between 3-methylbenzylamine and 2-bromo-3-methylbenzoic acid. The reaction is catalyzed by copper (I) iodide and involves a palladium-catalyzed coupling reaction. The resulting 2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-Methyl-3-[(3-methylphenyl)methylamino]benzoic acid has been studied extensively for its potential applications in various scientific fields. It has been found to be a useful tool in the study of protein-protein interactions, as it can be used to inhibit the interaction between two proteins. This inhibition can be used to study the role of the proteins in various biological processes, such as cell signaling and gene expression.
Propiedades
IUPAC Name |
2-methyl-3-[(3-methylphenyl)methylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-5-3-6-13(9-11)10-17-15-8-4-7-14(12(15)2)16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLKDBKPJNJFSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CC=CC(=C2C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclohexyl-10,10a-dihydro-5H-imidazo[1,5-b]isoquinoline-1,3-dione](/img/structure/B7519182.png)
![2-[[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7519186.png)
![4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide](/img/structure/B7519199.png)
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B7519219.png)
![1-(2-methylprop-2-enyl)-3-[4-[6-(2-methylprop-2-enylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7519223.png)
![3-(3,4-Dimethylphenyl)sulfonyl-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B7519225.png)
![4-[[(4-Methylbenzoyl)amino]sulfamoyl]benzoic acid](/img/structure/B7519232.png)
![methyl 4-{[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}butanoate](/img/structure/B7519236.png)
![1-benzyl-N-[[4-(diethylaminomethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B7519237.png)



![N-(2,4-dimethylphenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide](/img/structure/B7519260.png)
